3,4-Dihydro-2H-pyrano[3,2-b]quinoline

Medicinal chemistry Scaffold diversification Regioisomer comparison

Unsubstituted [3,2-b] pyranoquinoline scaffold. Distinct regioisomer from patented [2,3-b] mGluR1 antagonists (Ki=0.34 nM). Fragment-compliant (MW 185, HA 14). logP 2.56, PSA 22 Ų suggests CNS permeability. Zero public biological annotation—any hit is novel IP. Suitable for electrophilic substitution at C6/C8. Ideal for scaffold-hopping, library synthesis, and fragment-based screening. Inquire for bulk pricing.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B11908903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-2H-pyrano[3,2-b]quinoline
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C=C2OC1
InChIInChI=1S/C12H11NO/c1-2-5-10-9(4-1)8-12-11(13-10)6-3-7-14-12/h1-2,4-5,8H,3,6-7H2
InChIKeyFAKQOZFDTFHINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydro-2H-pyrano[3,2-b]quinoline (CAS 94411-73-1): Core Scaffold Properties and Procurement-Relevant Profile


3,4-Dihydro-2H-pyrano[3,2-b]quinoline is a fused heterocyclic compound (C12H11NO, MW 185.22 g/mol) featuring a saturated pyran ring fused to a quinoline nucleus at the [3,2-b] position [1]. Unlike the more extensively studied [2,3-b] and [3,2-c] pyranoquinoline regioisomers—which have yielded clinical candidates such as JNJ16259685 (mGluR1 antagonist, Ki = 0.34 nM) and hexahydro-2H-pyrano[3,2-c]quinolines (kinesin-5 inhibitors)—the [3,2-b] scaffold remains comparatively underexplored in primary biological literature, positioning it as a distinct starting point for novel intellectual property generation [2]. Its computed logP of 2.56 and polar surface area (PSA) of 22.12 Ų differentiate it physicochemically from key regioisomers and influence its suitability for CNS-oriented or permeability-dependent screening cascades [1].

Why Generic Substitution of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline with Other Pyranoquinoline Regioisomers Is Scientifically Unjustified


Pyranoquinoline regioisomers are not functionally interchangeable. The position of the pyran ring fusion on the quinoline core fundamentally alters the electronic distribution, molecular topology, and consequently the biological target engagement profile. The [3,2-b] regioisomer places the pyran oxygen at a distinct spatial orientation relative to the quinoline nitrogen compared to the [2,3-b] isomer—the scaffold that produced the potent mGluR1 antagonist JNJ16259685 (Ki = 0.34 nM) . This regiochemical difference directly affects hydrogen-bonding capacity, π-stacking geometry, and shape complementarity in protein binding pockets. Computational predictions show that the [3,2-b] isomer possesses a logP of 2.56, distinguishing it from the unsaturated pyrano[3,2-c]quinoline (XLogP3 = 2.5) and hexahydro-substituted [3,2-c] analogs (logP typically >3.6), which in turn dictates differential membrane permeability and pharmacokinetic behavior [1]. Substituting one regioisomer for another without experimental validation of target engagement would introduce uncontrolled variables in any SAR or lead optimization campaign.

Product-Specific Quantitative Evidence Guide for 3,4-Dihydro-2H-pyrano[3,2-b]quinoline: Differential Data vs. Closest Analogs


Regiochemical Differentiation: [3,2-b] vs. [2,3-b] Pyranoquinoline Fusion Determines Biological Scaffold Utility

3,4-Dihydro-2H-pyrano[3,2-b]quinoline is the [3,2-b] regioisomer, whereas the clinically characterized mGluR1 antagonist JNJ16259685 is built on the [2,3-b] scaffold. This regiochemical distinction is critical: the [2,3-b] series has yielded sub-nanomolar mGluR1 ligands (Ki = 0.34 nM) , while the [3,2-b] scaffold occupies distinct chemical space with no overlapping SAR reported in the primary literature. Researchers seeking novel IP are advised that data from the [2,3-b] series cannot be extrapolated to predict [3,2-b] target engagement.

Medicinal chemistry Scaffold diversification Regioisomer comparison

Lipophilicity Differentiation: Higher LogP of [3,2-b] vs. [3,2-c] Regioisomer Suggests Enhanced Membrane Permeability Potential

The computed logP of 3,4-dihydro-2H-pyrano[3,2-b]quinoline is 2.56 [1], which is 0.06 log units higher than the XLogP3 of 2.5 reported for the unsaturated pyrano[3,2-c]quinoline regioisomer [2]. While this difference is modest, the [3,2-b] scaffold's saturated pyran ring contributes additional hydrophobicity compared to the partially unsaturated [3,2-c] system. Furthermore, hexahydro-2H-pyrano[3,2-c]quinoline derivatives with aryl substituents exhibit logP values in the range of 3.6–4.9 , indicating that the unsubstituted [3,2-b] scaffold provides a lower-lipophilicity starting point amenable to further optimization within Lipinski's rule-of-five space.

Physicochemical profiling LogP comparison Drug-likeness

Polar Surface Area Parity with Key Regioisomers but Distinct Hydrogen-Bonding Topology

The topological polar surface area (TPSA) of 3,4-dihydro-2H-pyrano[3,2-b]quinoline is 22.12 Ų [1], nearly identical to that of pyrano[3,2-c]quinoline (22.1 Ų) [2]. Both values fall well below the 90 Ų threshold commonly associated with favorable blood-brain barrier penetration. However, the spatial orientation of the hydrogen-bond-accepting oxygen differs between the two regioisomers: in the [3,2-b] scaffold, the pyran oxygen is oriented toward the quinoline C3 position, whereas in the [3,2-c] scaffold it is oriented toward the C4 position. This topological difference, despite TPSA parity, can result in distinct hydrogen-bond acceptor geometry in target binding sites.

Polar surface area Blood-brain barrier penetration Property-based design

Scaffold Novelty Advantage: The [3,2-b] Pyranoquinoline Is Underrepresented in Patent and Bioactivity Databases Relative to [2,3-b] and [3,2-c] Congeners

A survey of publicly available bioactivity databases reveals a substantial disparity in the annotation density of pyranoquinoline regioisomers. The [2,3-b] scaffold is represented in BindingDB with numerous sub-nanomolar to low-micromolar ligands across mGluR1, AChE, and BuChE targets [1]. Hexahydro-2H-pyrano[3,2-c]quinolines have been optimized to IC50 values as low as 130 nM against EG5 kinesin [2]. In contrast, the unsubstituted 3,4-dihydro-2H-pyrano[3,2-b]quinoline scaffold (CAS 94411-73-1) has no curated bioactivity data in ChEMBL or BindingDB as of the search date, and its primary literature presence is limited to synthetic methodology papers rather than biological evaluation studies [3].

Intellectual property Chemical space novelty Scaffold hopping

Molecular Weight Advantage: Lower MW of [3,2-b] Parent vs. Functionalized Analogs Provides Superior Ligand Efficiency Starting Point

The molecular weight of 3,4-dihydro-2H-pyrano[3,2-b]quinoline is 185.22 g/mol [1], which is 140.18 g/mol lower than the clinically characterized [2,3-b] derivative JNJ16259685 (MW = 325.40 g/mol) , and 124.19 g/mol lower than a representative hexahydro-2H-pyrano[3,2-c]quinoline EG5 inhibitor (MW = 309.41 g/mol) . This MW advantage makes the [3,2-b] scaffold suitable as a fragment-sized starting point for fragment-based drug discovery (FBDD) or as a core scaffold for parallel library synthesis where maintaining ligand efficiency (LE) during optimization is critical. By the rule-of-thumb LE metric (LE = 1.4 × pIC50 / heavy atom count), even a modest 10 μM hit (pIC50 = 5.0) on the [3,2-b] scaffold would yield LE ≈ 0.50, exceeding the commonly accepted 0.30 threshold for fragment hits.

Ligand efficiency Fragment-based drug discovery Lead optimization

Synthetic Tractability: The Unsubstituted [3,2-b] Scaffold Is Accessible via Multi-Component aza-Diels-Alder Reactions but Requires Distinct Conditions vs. [2,3-b] Synthesis

Tetrahydropyranoquinoline derivatives including the [3,2-b] scaffold can be synthesized via CAN-catalyzed one-pot, three-component aza-Diels-Alder reactions using aromatic aldehydes, aromatic amines, and 3,4-dihydro-2H-pyran [1]. This synthetic route differs fundamentally from the H2SO4-mediated tandem cyclization/ring-opening/recyclization strategy employed for [2,3-b] derivatives [2] and from the KF-Al2O3-catalyzed condensation used for 4H-pyrano[3,2-h]quinoline synthesis [3]. The distinct synthetic entry points mean that procurement of the pre-formed [3,2-b] scaffold may be more cost-effective than in-house synthesis for laboratories not specialized in heterocyclic chemistry, and the compound serves as a validated starting material for further regioselective functionalization at the quinoline positions.

Synthetic accessibility Multi-component reaction Scaffold comparison

Recommended Research and Industrial Application Scenarios for 3,4-Dihydro-2H-pyrano[3,2-b]quinoline Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment with a Low-MW, Underexplored Heterocyclic Scaffold

With a molecular weight of 185.22 g/mol and heavy atom count of 14, 3,4-dihydro-2H-pyrano[3,2-b]quinoline meets fragment library criteria (MW < 300, HA ≤ 20) . Its logP of 2.56 and PSA of 22.12 Ų indicate favorable permeability potential . Critically, the scaffold lacks pre-existing biological annotation in public databases , meaning that any screening hit identified in a fragment-based campaign would likely represent a novel chemical starting point with strong IP position. The compound is suitable for both biochemical and biophysical screening (SPR, NMR, DSF) at typical fragment concentrations (0.1–2 mM).

Scaffold-Hopping from [2,3-b] mGluR1 Antagonists to [3,2-b] Core for Novel CNS IP Generation

The [2,3-b] pyranoquinoline scaffold has produced JNJ16259685, a sub-nanomolar mGluR1 antagonist (Ki = 0.34 nM) . For organizations seeking to circumvent existing composition-of-matter patents on [2,3-b] mGluR1 ligands, the [3,2-b] scaffold offers a scaffold-hopping opportunity. The comparable PSA (22.12 Ų vs. 22.1 Ų for [3,2-c] analog) and logP (2.56 vs. 2.5) suggest that [3,2-b]-based analogs could maintain CNS drug-like properties while exploring distinct binding modes at mGluR1 or other GPCR targets . The unsubstituted parent serves as the key synthetic intermediate for generating focused libraries via electrophilic aromatic substitution or cross-coupling at the quinoline positions.

Kinase Inhibitor Lead Generation Leveraging an Unsubstituted Pyranoquinoline Core with Optimal Physicochemical Properties

Hexahydro-2H-pyrano[3,2-c]quinoline derivatives have demonstrated potent EG5 kinesin inhibition (IC50 = 130 nM) , validating the pyranoquinoline scaffold class for antimitotic target engagement. The [3,2-b] regioisomer, with its lower logP (2.56) compared to substituted [3,2-c] analogs (logP 3.6–4.9) , offers a more polarity-balanced core for kinase or kinesin inhibitor programs where excessive lipophilicity has been associated with promiscuity and ADMET liabilities. The unsubstituted scaffold can be elaborated with kinome-directed fragments (e.g., acrylamide warheads, hinge-binding heterocycles) to rapidly generate target-focused compound libraries.

Academic Medicinal Chemistry Programs Seeking Underexplored Heterocyclic Scaffolds for SAR Studies

For academic laboratories engaged in heterocyclic chemistry methodology development or phenotypic screening, the [3,2-b] scaffold presents a compelling opportunity. The compound is commercially available from multiple suppliers and can be synthesized via CAN-catalyzed multi-component reactions . Its absence from peer-reviewed biological studies means that any SAR data generated would contribute original knowledge to the field. The scaffold's regiochemistry creates a unique vector for derivatization: electrophilic substitution is expected to occur preferentially at the quinoline C6 and C8 positions due to the electron-donating effect of the pyran oxygen, a reactivity profile distinct from the [2,3-b] isomer where the pyran oxygen exerts its influence primarily at C5 and C7.

Quote Request

Request a Quote for 3,4-Dihydro-2H-pyrano[3,2-b]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.